2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine (CAS 771573-16-1, C8H8BrF2N, MW 236.06 g/mol) is a halogenated aromatic amine featuring a distinctive 4-bromo-2,6-difluoro substitution pattern that confers unique physicochemical properties. This compound serves as a versatile synthetic intermediate for constructing complex molecules, particularly in neurological drug discovery programs targeting trace amine-associated receptors (TAARs) and other GPCRs, as well as in materials science for designing supramolecular architectures.

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
Cat. No. B11820093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CCN)F)Br
InChIInChI=1S/C8H8BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1-2,12H2
InChIKeyYYLUGMJNNOAIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine: A Multifunctional Building Block for CNS Drug Discovery & Advanced Materials


2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine (CAS 771573-16-1, C8H8BrF2N, MW 236.06 g/mol) is a halogenated aromatic amine featuring a distinctive 4-bromo-2,6-difluoro substitution pattern that confers unique physicochemical properties . This compound serves as a versatile synthetic intermediate for constructing complex molecules, particularly in neurological drug discovery programs targeting trace amine-associated receptors (TAARs) and other GPCRs, as well as in materials science for designing supramolecular architectures [1][2]. Its commercial availability from specialized chemical suppliers in high purity (≥95%) makes it a readily accessible building block for both medicinal chemistry and materials research programs .

Why 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine Cannot Be Casually Substituted: The Critical Role of Halogen Positioning in Pharmacophore Design


While many halogenated phenylethylamines exist, the specific 4-bromo-2,6-difluoro substitution pattern of this compound is non-interchangeable with its positional isomers or alternative halogenated analogs. The unique arrangement creates a distinct electronic landscape and molecular geometry that governs target engagement, pharmacokinetic properties, and supramolecular interactions [1]. For instance, the 3-bromo-2,6-difluoro positional isomer (CAS 1380061-43-7) possesses identical molecular formula and weight but exhibits different computed properties including altered lipophilicity and polar surface area, which directly impacts blood-brain barrier penetration and receptor binding profiles [1]. Furthermore, while non-halogenated or mono-halogenated analogs may be cheaper, they lack the specific electronic effects necessary for sigma-hole mediated halogen bonding in materials science applications [2]. Substitution with alternative building blocks risks program delays due to failed coupling reactions, altered biological activity profiles, and irreproducible crystallography results .

Quantitative Differentiation of 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine: A Comparative Analysis of Key Selection Parameters


Physicochemical Differentiation: Altered Lipophilicity and Hydrogen Bonding Capacity vs. Positional Isomer

The target compound exhibits distinct computed physicochemical properties compared to its 3-bromo-2,6-difluoro positional isomer, directly influencing its suitability for central nervous system (CNS) applications. The 4-bromo arrangement alters electronic distribution and molecular shape, impacting parameters critical for passive membrane permeability and target binding [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Molecular Recognition Differentiation: Distinct Hydrogen Bond Acceptor/Donor Profile vs. Positional Isomer

The 4-bromo-2,6-difluoro substitution pattern confers a unique hydrogen bonding and topological polar surface area (tPSA) profile compared to its 3-bromo isomer, which is critical for establishing specific intermolecular interactions in drug-receptor complexes [1].

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

Materials Science Differentiation: Sigma-Hole Halogen Bonding Capability for Supramolecular Assembly

The 4-bromo-2,6-difluoro substitution pattern, when incorporated into porphyrin macrocycles, enables directional sigma-hole halogen bonding interactions that are not achievable with non-halogenated or differently halogenated phenyl groups [1].

Materials Science Supramolecular Chemistry Crystal Engineering

Synthetic Utility Differentiation: Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. Alternative Halogenated Building Blocks

The 4-bromo substituent in this compound is strategically positioned para to the ethylamine chain, providing an optimal handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to generate diverse biaryl derivatives. The electron-withdrawing 2,6-difluoro groups enhance oxidative addition efficiency compared to non-fluorinated bromoarenes .

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Enantiomeric Purity Availability: Direct Access to Chiral Building Blocks for Stereospecific SAR Studies

While the target compound is an achiral primary amine, closely related chiral analogs bearing an alpha-methyl group are commercially available in enantiopure form, enabling structure-activity relationship (SAR) studies that probe stereochemical requirements of biological targets .

Chiral Synthesis Medicinal Chemistry Stereochemistry

High-Impact Application Scenarios for 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine in Drug Discovery and Materials Research


Medicinal Chemistry: TAAR1-Targeted CNS Drug Discovery Programs

This compound serves as a key synthetic intermediate for constructing novel TAAR1 ligands, a receptor target implicated in schizophrenia, depression, and addiction. The 4-bromo-2,6-difluorophenyl moiety, when incorporated into more complex scaffolds, can engage in specific halogen bonding and hydrophobic interactions within the TAAR1 binding pocket, as evidenced by high-affinity ligands in Roche patents (US9029370) [1]. The specific substitution pattern ensures optimal complementarity with the receptor's orthosteric site, enabling the development of potent agonists or antagonists with nanomolar affinity [1].

Organic Synthesis: Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 4-bromo substituent provides an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to rapidly generate diverse libraries of biaryl and heterobiaryl analogs . The electron-withdrawing 2,6-difluoro groups enhance oxidative addition efficiency, enabling faster reaction kinetics and lower catalyst loadings compared to non-fluorinated bromoarenes . This compound is therefore a strategic choice for high-throughput parallel synthesis in lead optimization campaigns where rapid SAR exploration is critical .

Materials Science: Crystal Engineering of Porphyrin-Based Supramolecular Architectures

When incorporated into porphyrin macrocycles, the 4-bromo-2,6-difluorophenyl group enables directional sigma-hole halogen bonding interactions that drive the formation of predictable and robust supramolecular assemblies [2]. These interactions are critical for designing novel metal-organic frameworks (MOFs), porous materials, and catalysts with tailored properties [2]. The electron-withdrawing fluorine atoms enhance the sigma-hole potential at bromine, leading to stronger and more directional halogen bonds than those observed in non-fluorinated analogs [2].

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